molecular formula C19H21ClN2O2 B1329895 Gastrofensin AN 5 free base

Gastrofensin AN 5 free base

Cat. No. B1329895
M. Wt: 344.8 g/mol
InChI Key: FPTRJSPPLNSVIB-UHFFFAOYSA-N
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Patent
US04537895

Procedure details

A solution of 13.1 g (0.047 mole) of 8-amino-4-p-chloro-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline and 300 ml of anhydrous benzene is admixed with a solution of 6.8 g (0.0625 mole, 6 ml) of ethyl chloroformate and 60 ml of anhydrous benzene. The reaction mixture is refluxed for 2.5 hours and the benzene is distilled off in vacuo. The residue is dissolved in 10 ml of water, made alkaline with 10 ml of a concentrated ammonium hydroxide solution and extracted three times with 100 ml of chloroform each. The chloroform extracts are united, dried over anhydrous sodium sulfate, evaporated and the residue is recrystallized twice from ethanol. Thus 7.3 g of the title compound are obtained in the form of white crystals, yield 45.6%, Mp.: 155° C.
Name
8-amino-4-p-chloro-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
45.6%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][N:9]([CH3:12])[CH2:8][CH:7]2[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1.Cl[C:21]([O:23][CH2:24][CH3:25])=[O:22]>C1C=CC=CC=1>[CH2:24]([O:23][C:21]([NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][N:9]([CH3:12])[CH2:8][CH:7]2[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)=[O:22])[CH3:25]

Inputs

Step One
Name
8-amino-4-p-chloro-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
Quantity
13.1 g
Type
reactant
Smiles
NC=1C=CC=C2C(CN(CC12)C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
the benzene is distilled off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 10 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of chloroform each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized twice from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)NC=1C=CC=C2C(CN(CC12)C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 45.6%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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